N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core fused with a benzodioxole moiety. The molecule features a sulfanylacetamide linker, which connects the 1,3-benzodioxol-5-yl group to the pyrimidoindole scaffold. Key structural attributes include an 8-methoxy substituent, a 5-methyl group, and a 3-propyl chain on the pyrimidoindole ring. These substituents influence its physicochemical properties, such as lipophilicity (predicted XLogP3 ≈ 4.5–5.0) and solubility, which are critical for its pharmacokinetic profile .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-4-9-28-23(30)22-21(16-11-15(31-3)6-7-17(16)27(22)2)26-24(28)34-12-20(29)25-14-5-8-18-19(10-14)33-13-32-18/h5-8,10-11H,4,9,12-13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRJLXXJLUTLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps. The initial step often includes the preparation of the benzodioxole and pyrimidoindole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions may involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Selected Analogues
*Estimated based on structural modifications.
Table 2: Bioactivity Comparison
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound notable for its potential biological activities. This article aims to synthesize existing research findings into a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and case studies.
Molecular Formula: C18H17N3O7S
Molecular Weight: 419.4 g/mol
IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-3H-benzoxazol-6-sulfonamido)propanamide .
The biological activity of this compound can be attributed to its structural components which allow it to interact with various biological targets. The benzodioxole moiety is known for its involvement in modulating enzyme activities and receptor interactions. The pyrimidoindole structure contributes to its potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidoindole have shown effectiveness against both Gram-positive and Gram-negative bacteria . In particular:
| Compound Type | Activity Against | Reference |
|---|---|---|
| N1-substituted 5-aryl compounds | Strong against biofilms | |
| 2N-substituted compounds | Active against C. albicans |
Anticancer Activity
Studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. Notably, compounds with similar scaffolds have been reported to induce apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Emerging research suggests that benzodioxole derivatives may also possess neuroprotective properties. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Studies
- Antimicrobial Efficacy Study
- Cytotoxicity Assessment
Q & A
Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors. The sulfanyl-acetamide moiety is introduced through nucleophilic substitution or thiol-ene coupling. Critical characterization steps include:
- 1H/13C NMR spectroscopy to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.
- FTIR spectroscopy to validate functional groups like the benzodioxole ring and acetamide carbonyl .
Q. How can researchers assess the compound’s solubility and stability in biological buffers for in vitro assays?
- Methodological Answer : Conduct pH-dependent solubility profiling using shake-flask methods with UV-Vis quantification. For stability:
- Perform accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity, light exposure).
- Monitor degradation products via LC-MS/MS and compare chromatographic peaks to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s binding affinity to target enzymes, and how can discrepancies between in silico and in vitro data be resolved?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-receptor interactions. For discrepancies:
- Validate force fields with QM/MM (quantum mechanics/molecular mechanics) hybrid calculations .
- Cross-reference with isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics.
- Analyze solvation effects using Poisson-Boltzmann surface area (PBSA) calculations .
Q. How can reaction conditions be optimized to improve the yield of the sulfanyl-acetamide coupling step while minimizing thiol oxidation?
- Methodological Answer : Employ design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Use inert atmosphere (N2/Ar) and reducing agents (e.g., TCEP) to suppress oxidation. Monitor reaction progress via online FTIR or Raman spectroscopy for real-time optimization. Validate purity with HPLC-DAD and quantify thiol intermediates via Ellman’s assay .
Q. What advanced techniques resolve contradictions in enzyme inhibition data between cell-free and cell-based assays?
- Methodological Answer : Perform compartment-specific pharmacokinetic modeling to account for cellular uptake barriers. Use fluorescence polarization assays to measure target engagement in live cells. Validate with knockout cell lines (CRISPR/Cas9) to isolate off-target effects. Cross-correlate with metabolomic profiling to identify competing metabolic pathways .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for the compound’s potential autofluorescence in high-throughput screening?
- Methodological Answer : Pre-screen the compound at all test concentrations using fluorescence plate readers (ex/em: 300–600 nm). Use time-resolved fluorescence (TRF) or luminescence-based assays (e.g., NanoLuc) to avoid interference. Include internal quenchers (e.g., Trypan Blue) in validation experiments .
Q. What statistical methods are appropriate for analyzing non-linear kinetics in enzyme inhibition assays involving this compound?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation, Michaelis-Menten with inhibition terms) using software like GraphPad Prism. Use bootstrapping to estimate confidence intervals for IC50 values. Validate with Akaike information criterion (AIC) to compare model fits .
Synthesis & Scalability
Q. How can continuous-flow reactors improve the scalability of the pyrimidoindole core synthesis?
- Methodological Answer : Design microfluidic reactors with precise temperature control (<±1°C) to optimize cyclization. Use solid-supported catalysts (e.g., Pd/C pellets) for easy separation. Integrate inline UV monitoring to track intermediate formation and adjust residence times dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
